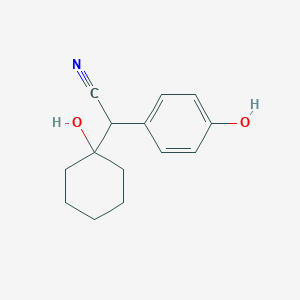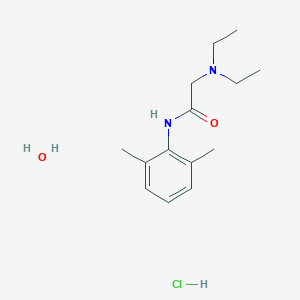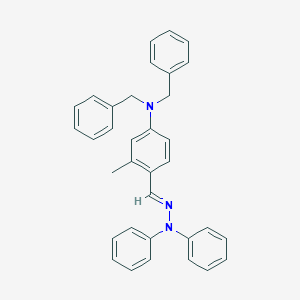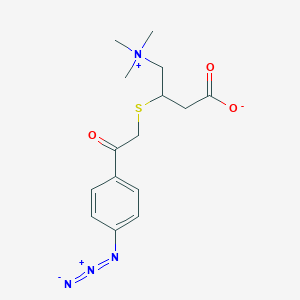
FKBRJRKUIFKYLG-UHFFFAOYSA-M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium hydroxide . Sodium hydroxide is a highly caustic metallic base and alkali salt. It is commonly known as caustic soda or lye. Sodium hydroxide is widely used in various industrial processes, including the manufacture of paper, textiles, and detergents, as well as in water treatment and chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Sodium hydroxide is typically produced through the chloralkali process , which involves the electrolysis of sodium chloride solution (brine). The reaction conditions include:
Electrolysis: An electric current is passed through the brine solution, resulting in the production of chlorine gas at the anode and hydrogen gas at the cathode. Sodium hydroxide is formed in the solution.
Reaction: [ 2NaCl + 2H_2O \rightarrow 2NaOH + Cl_2 + H_2 ]
Industrial Production Methods
In industrial settings, sodium hydroxide is produced using either the membrane cell process , diaphragm cell process , or mercury cell process . The membrane cell process is the most environmentally friendly and widely used method. It involves the use of ion-exchange membranes to separate the anode and cathode compartments, allowing for the selective passage of ions and preventing the mixing of chlorine and sodium hydroxide.
化学反应分析
Types of Reactions
Sodium hydroxide undergoes various types of chemical reactions, including:
Neutralization: Reacts with acids to form water and salts. [ NaOH + HCl \rightarrow NaCl + H_2O ]
Saponification: Reacts with fats and oils to produce soap and glycerol. [ C_3H_5(COOH)_3 + 3NaOH \rightarrow C_3H_5(OH)_3 + 3RCOONa ]
Precipitation: Reacts with metal ions to form insoluble hydroxides. [ NaOH + CuSO_4 \rightarrow Cu(OH)_2 + Na_2SO_4 ]
Common Reagents and Conditions
Common reagents used in reactions with sodium hydroxide include hydrochloric acid, sulfuric acid, and various metal salts. The reactions typically occur under ambient conditions, although some may require heating or specific pH levels.
Major Products
The major products formed from reactions involving sodium hydroxide include salts (e.g., sodium chloride, sodium sulfate), soaps, and metal hydroxides (e.g., copper hydroxide).
科学研究应用
Sodium hydroxide has numerous scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and the extraction of DNA and RNA.
Medicine: Utilized in the production of pharmaceuticals and as a cleaning agent for medical equipment.
Industry: Integral in the manufacture of paper, textiles, detergents, and water treatment processes.
作用机制
Sodium hydroxide exerts its effects through its strong basicity and ability to dissociate in water to form hydroxide ions (OH-). These hydroxide ions can neutralize acids, break down organic materials, and precipitate metal ions. The molecular targets and pathways involved include:
Neutralization: Hydroxide ions react with hydrogen ions (H+) to form water.
Saponification: Hydroxide ions break ester bonds in fats and oils, forming soap and glycerol.
Precipitation: Hydroxide ions react with metal cations to form insoluble metal hydroxides.
相似化合物的比较
Sodium hydroxide can be compared with other strong bases, such as potassium hydroxide and calcium hydroxide. While all three compounds are strong bases and share similar chemical properties, they differ in their solubility, reactivity, and industrial applications.
Potassium hydroxide: More soluble in water and used in the production of liquid soaps and biodiesel.
Calcium hydroxide: Less soluble in water and used in construction (e.g., lime mortar) and water treatment.
Similar compounds include:
- Potassium hydroxide (KOH)
- Calcium hydroxide (Ca(OH)_2)
- Lithium hydroxide (LiOH)
These compounds share the ability to dissociate in water to form hydroxide ions, but they differ in their physical properties and specific applications.
属性
CAS 编号 |
102504-38-1 |
|---|---|
分子式 |
C13H19ClN3O- |
分子量 |
268.76 g/mol |
IUPAC 名称 |
N-ethyl-N-[(2-phenyl-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl]ethanamine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9,13,15H,3-4,10H2,1-2H3;1H/p-1 |
InChI 键 |
FKBRJRKUIFKYLG-UHFFFAOYSA-M |
SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
规范 SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
同义词 |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, h ydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)

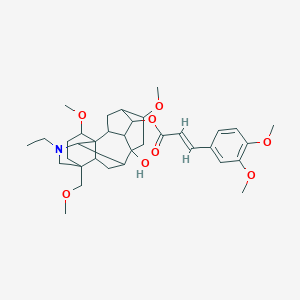

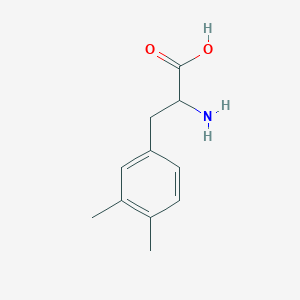
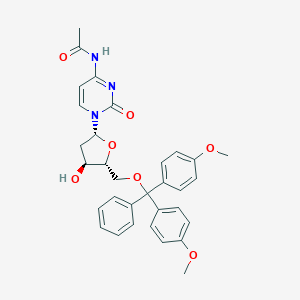
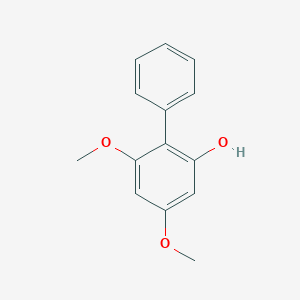
![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)


